molecular formula C21H29N5O11 B1236309 Dapiramicin B CAS No. 90044-18-1

Dapiramicin B

Cat. No. B1236309
CAS RN: 90044-18-1
M. Wt: 527.5 g/mol
InChI Key: CNAGQZVMYBWWLN-LSIARSKGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapiramicin B is a natural product found in Micromonospora with data available.

Scientific Research Applications

Total Synthesis of Dapiramicin B

Dapiramicin B is a nucleoside antibiotic with a distinctive N-glycoside linkage. The first total synthesis of dapiramicin B has been achieved through a palladium-catalyzed coupling reaction, demonstrating its potential for medicinal use and further chemical exploration (Ohno et al., 2006).

Cancer Stem Cell Reduction

The reduction of cancer stem cells, known to contribute to chemoresistance, is a key target in cancer therapy. Research involving anti-inflammatory combinatorial treatment (DA) using doxorubicin and aspirin has shown promising results. This approach significantly decreased the proportion of cancer stem cells and colony-forming ability, suggesting a potential application of dapiramicin B or its derivatives in cancer treatment strategies (Khoo et al., 2019).

Signaling Pathways Activated by Daunorubicin

Daunorubicin, a compound related to dapiramicin B, activates multiple signaling events in acute nonlymphocytic leukemia treatment. These signaling events, regulated by various lipid products and oncogenes, provide insights into the cellular response to dapiramicin B and its potential application in leukemia treatment (Laurent & Jaffrézou, 2001).

Cathelicidin Peptides in Cystic Fibrosis

Research on cathelicidin peptides, which display significant antimicrobial properties, has relevance to dapiramicin B due to its potential antimicrobial applications. These peptides show efficacy against antibiotic-resistant pathogens, hinting at the possible use of dapiramicin B in treating resistant bacterial infections, particularly in cystic fibrosis (Saiman et al., 2001).

Adverse Events Prediction in Gene Expression

Exploring gene expression profiles in response to drug treatments can help predict potential adverse events, which is crucial for the safe application of new drugs like dapiramicin B. Understanding the genetic response to such treatments can guide the development of dapiramicin B, ensuring its efficacy and safety (Ulrich-Merzenich et al., 2012).

Genome Analysis in Daptomycin Resistance

Investigating genomic changes in response to antibiotics can inform the development of dapiramicin B, particularly in addressing drug resistance. Understanding genetic factors that contribute to resistance can guide modifications in dapiramicin B’s structure or administration to overcome similar challenges (Díaz et al., 2014).

Cardiotoxicity Management in Chemotherapy

The management of cardiotoxicity in chemotherapy, particularly with drugs like doxorubicin, is a significant concern. Insights gained from these studies can be applied to dapiramicin B, particularly if it shows similar cardiotoxic profiles, to improve safety profiles in clinical applications (Chacko et al., 2015).

properties

CAS RN

90044-18-1

Molecular Formula

C21H29N5O11

Molecular Weight

527.5 g/mol

IUPAC Name

2-[[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C21H29N5O11/c1-33-15-8(5-27)36-20(14(32)12(15)30)37-16-9(6-28)35-19(13(31)11(16)29)26-21-24-17-10(18(25-21)34-2)7(3-22)4-23-17/h4,8-9,11-16,19-20,27-32H,5-6H2,1-2H3,(H2,23,24,25,26)/t8-,9-,11-,12-,13-,14-,15-,16-,19-,20+/m1/s1

InChI Key

CNAGQZVMYBWWLN-LSIARSKGSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO

SMILES

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO

Canonical SMILES

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO

Other CAS RN

90044-18-1

synonyms

dapiramicin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.